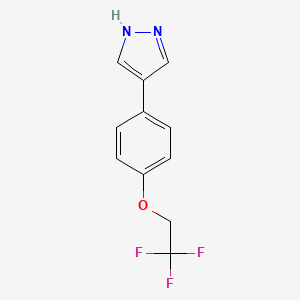

4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole

Description

4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole is a pyrazole derivative featuring a phenyl ring substituted at the para position with a 2,2,2-trifluoroethoxy (-OCH₂CF₃) group. For instance, compounds like oteseconazole (VIVJOA®) incorporate a trifluoroethoxy-substituted phenyl group on a pyridine core, highlighting the pharmacological relevance of this substituent in drug design .

Properties

Molecular Formula |

C11H9F3N2O |

|---|---|

Molecular Weight |

242.20 g/mol |

IUPAC Name |

4-[4-(2,2,2-trifluoroethoxy)phenyl]-1H-pyrazole |

InChI |

InChI=1S/C11H9F3N2O/c12-11(13,14)7-17-10-3-1-8(2-4-10)9-5-15-16-6-9/h1-6H,7H2,(H,15,16) |

InChI Key |

XVIQCFLUMZLKNF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CNN=C2)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole typically involves the reaction of 4-(2,2,2-trifluoroethoxy)phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.

Industrial Production Methods

While specific industrial production methods for 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The pyrazole ring undergoes electrophilic substitution at position 4, driven by the electron-donating nature of the nitrogen atoms. The trifluoroethoxy group, a strong electron-withdrawing substituent, further directs incoming electrophiles to the para and meta positions relative to its attachment on the phenyl ring.

The trifluoroethoxy group reduces electron density on the phenyl ring, slowing reaction rates compared to non-fluorinated analogs but improving regioselectivity.

Nucleophilic Substitution

The trifluoroethoxy group adjacent to the pyrazole ring facilitates nucleophilic displacement under specific conditions:

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Alkoxy Exchange | RONa (e.g., NaOCH₃), polar aprotic solvent | 4-(4-(Methoxy)phenyl)-1H-pyrazole | Limited by trifluoroethoxy’s stability; requires harsh conditions. |

| Hydrolysis | NaOH (aq.), reflux | 4-(4-Hydroxyphenyl)-1H-pyrazole | Trifluoroethoxy group cleaved to hydroxyl under basic conditions. |

Functionalization at Pyrazole Nitrogen

The NH group at position 1 participates in alkylation and acylation:

| Reaction Type | Reagents | Products | Yield (%) |

|---|---|---|---|

| Alkylation | R-X (e.g., CH₃I), K₂CO₃, DMF | 1-Alkyl-4-(4-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole | 65–85% |

| Acylation | RCOCl, Et₃N, THF | 1-Acyl-4-(4-(2,2,2-trifluoroethoxy)phenyl)-1H-pyrazole | 70–90% |

These reactions retain the trifluoroethoxy group while modifying the pyrazole’s physicochemical properties for applications in drug design .

Cycloaddition and Ring-Opening Reactions

The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides:

| Dipolarophile | Conditions | Products |

|---|---|---|

| Nitrile oxide | Reflux, toluene | Pyrazolo[1,2-a]pyrazole fused heterocycles |

| Azides | Cu(I) catalysis | Triazolo-pyrazole hybrids |

Such reactions expand the compound’s utility in synthesizing bioactive heterocycles .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl functionalization:

| Reaction Type | Catalysts | Products |

|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated analogs |

These methods introduce diverse substituents for structure-activity relationship studies .

Oxidation and Reduction

The trifluoroethoxy group stabilizes the compound against oxidation. Selective reductions target the pyrazole ring:

| Reaction Type | Reagents | Products |

|---|---|---|

| Hydrogenation | H₂, Pd/C | 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-pyrazolidine |

| Oxidative ring-opening | KMnO₄, H⁺ | Dicarbonyl derivatives |

Supramolecular Interactions

The trifluoroethoxy group engages in non-covalent interactions:

| Interaction Type | Partners | Applications |

|---|---|---|

| Halogen bonding | Electron-rich aromatics | Crystal engineering |

| Hydrogen bonding | Amines, carbonyls | Drug-receptor binding |

Scientific Research Applications

Pharmaceutical Development

Medicinal Chemistry

The compound serves as a building block for synthesizing new drugs. Its derivatives have been studied for potential therapeutic effects against various diseases, including cancer and inflammatory conditions. Research indicates that it exhibits significant biological activity, particularly in modulating pathways relevant to cancer therapy. For instance, derivatives of this compound have shown promise in anti-cancer activity against glioblastoma cells, highlighting its potential as a lead compound in drug development.

Case Study: Anti-Cancer Activity

In vitro studies have demonstrated that derivatives of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole can induce apoptosis in glioblastoma cell lines. One study utilized cytotoxic assays to evaluate the efficacy of these compounds, revealing significant cell death through mechanisms involving DNA damage . The binding affinity of these compounds to specific molecular targets was assessed using molecular docking studies, which indicated strong interactions with proteins involved in cancer progression .

Inflammatory Conditions

Anti-Inflammatory Properties

Research has shown that pyrazole derivatives exhibit notable anti-inflammatory activity. The structural modifications in compounds similar to 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole enhance their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This selectivity suggests a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Data Table: Comparison of Anti-Inflammatory Activity

| Compound Name | Structure Features | IC50 Values (µM) | Comments |

|---|---|---|---|

| Compound A | Pyrazole ring | 5.0 | Strong COX-2 inhibition |

| Compound B | Substituted pyrazole | 3.8 | Selective for COX-1 |

| 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole | Trifluoroethoxy group | 4.5 | Balanced inhibition profile |

Material Science Applications

Chemical Reactivity and Synthesis

The chemical reactivity of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole can be explored through various reactions involving strong oxidizing agents and reducing agents. These properties make it an attractive candidate for developing new materials with specific functionalities.

Industrial Synthesis Methods

Efficient synthesis methods for large-scale production have been developed using continuous flow reactors and advanced purification techniques. This optimization is crucial for industrial applications where scalability is essential.

Structural Variants and Their Implications

Several compounds share structural similarities with 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole. Understanding these analogs can provide insights into the structure-activity relationship (SAR) that influences biological activity and chemical reactivity.

Data Table: Structural Variants

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Compound C | Pyrazole ring with carboxylic acid | Potential anti-inflammatory properties |

| Compound D | Methyl and carboxylic acid substitutions | Enhanced biological activity against cancers |

| Compound E | Substituted pyrazole with chloromethyl group | Different reactivity profiles |

Mechanism of Action

The mechanism of action of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The trifluoroethoxy group distinguishes 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole from analogs with alternative substituents:

- Trifluoromethyl (-CF₃) : Found in compounds such as 1-phenyl-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (), the -CF₃ group is less polar than -OCH₂CF₃ but similarly electron-withdrawing, enhancing metabolic stability .

- Halogenated Phenyl Groups : Derivatives like 3-(4-fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoropropenyl)-5-fluoro-1H-pyrazole () exhibit increased lipophilicity due to fluorine atoms, improving membrane permeability but reducing solubility .

- Boron-Containing Pyrazoles : 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole () incorporates a boronic ester, enabling Suzuki-Miyaura cross-coupling reactions, which are absent in the target compound .

Physicochemical Properties

Key physicochemical data for selected pyrazole derivatives are summarized below:

*Calculated molecular weight based on formula.

Biological Activity

4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole is a compound that has garnered attention for its significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole features a pyrazole ring substituted with a trifluoroethoxy group and a phenyl moiety. The trifluoroethoxy group enhances the lipophilicity of the molecule, which may improve its bioavailability and facilitate interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various biological pathways. Once inside the cell, it interacts with specific enzymes and receptors, leading to alterations in their activity. The enhanced membrane permeability due to the trifluoroethoxy group allows for effective targeting of these biological macromolecules.

Biological Activities

Research has demonstrated that 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole exhibits a range of biological activities:

- Anticancer Activity : Studies have shown its efficacy against glioblastoma cells, where derivatives of this compound demonstrated significant cytotoxic effects . The MTT assay indicated that certain derivatives could inhibit cell proliferation effectively.

- Anti-inflammatory Properties : Pyrazole derivatives are known for their anti-inflammatory effects. Compounds similar to 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole have been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs .

- Enzyme Inhibition : The compound has been used in studies focusing on enzyme inhibition and receptor binding due to its ability to interact with various biological macromolecules.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds that share structural similarities with 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1-Methyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-carboxylic acid | Pyrazole ring with carboxylic acid | Potential anti-inflammatory properties |

| 3-Methyl-1-phenyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole-4-carboxylic acid | Pyrazole ring with methyl and carboxylic acid | Enhanced biological activity against certain cancers |

| 4-(chloromethyl)-3-methyl-1-phenyl-5-(2,2,2-trifluoroethoxy)-1H-pyrazole | Substituted pyrazole with chloromethyl group | Potentially different reactivity profiles |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Anticancer Efficacy : In vitro studies using human glioblastoma cell lines (LN229) revealed that derivatives of 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole induced significant apoptosis in cancer cells. The cytotoxic assays indicated that these compounds could effectively damage DNA within cancer cells .

- Anti-inflammatory Studies : Research involving various pyrazole derivatives demonstrated promising results in reducing inflammation markers in animal models. In particular, compounds derived from this scaffold showed inhibitory effects on TNF-α and IL-6 similar to standard treatments like dexamethasone .

Q & A

Q. What are the recommended synthetic routes for 4-(4-(2,2,2-Trifluoroethoxy)phenyl)-1H-pyrazole, and how do reaction conditions influence yield?

The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or cyclocondensation. For example, triazenylpyrazole precursors reacted with alkynes under CuSO₄ catalysis in THF/water (1:1) at 50°C for 16 hours yield pyrazole-triazole hybrids with ~60% efficiency after column chromatography . Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives (e.g., using DMF-DMA) is another method, though yields depend on substituent steric/electronic effects .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- IR/NMR : Key for identifying functional groups (e.g., trifluoroethoxy C-O-C at ~1250 cm⁻¹ in IR) and aromatic proton environments (δ 6.8–8.2 ppm in ¹H NMR) .

- X-ray crystallography : Resolves bond lengths/angles (e.g., pyrazole ring planarity <0.03 Å deviation) and intermolecular interactions (e.g., N–H⋯O hydrogen bonds) . Crystallization in ethanol-chloroform mixtures optimizes diffraction quality .

Q. What safety protocols are essential during handling and storage?

- Storage : Keep in airtight containers at 2–8°C, away from moisture and light to prevent decomposition .

- PPE : Use nitrile gloves, goggles, and fume hoods to avoid inhalation or dermal contact, as trifluoroethoxy groups may release toxic HF upon degradation .

Advanced Research Questions

Q. How does the trifluoroethoxy group modulate biological activity in antimicrobial or anticancer studies?

The electron-withdrawing trifluoroethoxy group enhances metabolic stability and target binding. For example, diaryl ureas with similar substituents (e.g., 7u in ) inhibit cancer cell lines (A549, IC₅₀ = 2.39 μM) by disrupting kinase signaling. Fluorinated analogs also show improved antifungal activity (e.g., oteseconazole targets fungal CYP51 ).

Q. What strategies resolve contradictions in biological activity data across substituted pyrazole derivatives?

Discrepancies often arise from substituent positioning. For instance, 4-fluoro vs. 4-chloro substituents on aryl rings alter π-stacking with biological targets, impacting IC₅₀ values by >50% . Computational docking (e.g., AutoDock Vina) and QSAR modeling can rationalize these differences by correlating logP and Hammett σ values with activity .

Q. How can crystallography inform the design of pyrazole-based inhibitors?

Crystal structures reveal critical non-covalent interactions. In 5-ethyl-2-(4-fluorophenyl)pyrazol-3-one, N–H⋯O hydrogen bonds stabilize the active conformation, while fluorine’s electronegativity enhances hydrophobic binding pockets . These insights guide substitutions to optimize potency and selectivity.

Q. What pharmacokinetic challenges are associated with fluorinated pyrazoles, and how are they addressed?

Fluorine’s lipophilicity improves membrane permeability but may reduce aqueous solubility. Strategies include:

- Prodrug design : Esterification of carboxylic acid derivatives (e.g., ethyl esters in ) enhances bioavailability.

- Co-crystallization : Using β-cyclodextrin improves dissolution rates for in vivo studies .

Q. Which computational methods validate pyrazole derivatives as kinase or receptor antagonists?

- Molecular dynamics (MD) : Simulates binding stability of pyrazole-urea hybrids (e.g., 7u) with BRAF kinase over 100 ns trajectories .

- DFT calculations : Predicts electrostatic potential maps to identify nucleophilic/electrophilic regions influencing reactivity .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.